冠菌素

描述

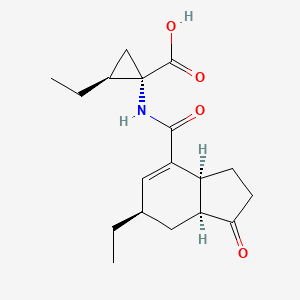

Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae. It plays a significant role in plant-pathogen interactions by mimicking plant hormones and manipulating plant defense mechanisms. Structurally, coronatine is composed of two distinct components: coronafacic acid and coronamic acid, which are linked by an amide bond .

科学研究应用

冠菌素在科学研究中有着广泛的应用:

化学: 用作研究聚酮生物合成和环丙烷氨基酸化学的模型化合物。

生物学: 研究其在植物-病原体相互作用中的作用,以及其操纵植物激素信号通路的能力。

医学: 探索其调节免疫反应的潜力,以及作为开发新型治疗剂的先导化合物。

作用机制

冠菌素通过模拟植物激素茉莉酸发挥作用。它与植物中的COI1受体结合,从而激活茉莉酸信号通路。这种操纵使细菌能够抑制植物防御反应并促进感染。 冠菌素的分子靶标包括参与植物防御的各种转录因子和酶 .

生化分析

Biochemical Properties

Coronatine plays a significant role in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the jasmonate receptor complex, which includes the COI1 protein. Coronatine binds to this receptor, mimicking the action of JA-Ile, and activates the jasmonate signaling pathway. This interaction leads to the modulation of various downstream genes involved in plant defense and stress responses .

Cellular Effects

Coronatine has profound effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways, gene expression, and cellular metabolism. Coronatine treatment has been shown to enhance drought tolerance in tobacco plants by maintaining higher leaf relative water content and better photosynthetic performance under stress conditions . It also affects the expression of numerous genes involved in hormone signal transduction, carbohydrate metabolism, and photosynthesis .

Molecular Mechanism

The molecular mechanism of coronatine involves its binding to the jasmonate receptor complex, leading to the activation of the jasmonate signaling pathway. This activation results in the transcriptional regulation of various genes associated with plant defense and stress responses. Coronatine also influences enzyme activity, such as the inhibition of protease inhibitors, which are involved in plant defense against herbivores .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coronatine can change over time. Studies have shown that coronatine treatment leads to the induction of specific metabolic pathways and the accumulation of bioactive compounds such as phenolics and phytosterols . The stability and degradation of coronatine in laboratory conditions can influence its long-term effects on cellular function. For example, coronatine-treated plants exhibit changes in gene expression and metabolic profiles over time .

Dosage Effects in Animal Models

The effects of coronatine vary with different dosages in animal models. Higher doses of coronatine have been associated with toxic effects, including alterations in root anatomical structure and increased levels of oxidative stress markers such as superoxide dismutase and catalase . These studies highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing the beneficial outcomes.

Metabolic Pathways

Coronatine is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites. It activates the phenolic and phytosterol biosynthetic pathways, leading to the production of compounds such as caffeic acid, isoferulic acid, and β-sitosterol . These metabolic changes contribute to the overall stress tolerance and defense mechanisms in plants.

Transport and Distribution

Within cells and tissues, coronatine is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, coronatine’s interaction with the jasmonate receptor complex facilitates its transport to specific cellular compartments where it exerts its effects .

Subcellular Localization

Coronatine’s subcellular localization is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that coronatine can effectively interact with its target proteins and modulate cellular processes .

准备方法

合成路线及反应条件: 冠菌素的合成涉及多个步骤,从冠菌酸和冠菌胺酸的制备开始。冠菌酸通过一系列聚酮合酶反应合成,而冠菌胺酸则来自环丙烷氨基酸前体。 最后一步是在特定反应条件下通过酰胺键形成将这两个组分偶联 .

工业生产方法: 冠菌素的工业生产通常采用使用基因工程改造的假单胞菌属菌株的发酵工艺。 这些菌株经过优化,在受控条件下,包括特定温度、pH 值和营养物质供应,能够高产冠菌素 .

化学反应分析

反应类型: 冠菌素会发生各种化学反应,包括:

氧化: 冠菌素可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。

还原: 还原反应可以修饰冠菌素中的官能团,可能影响其与植物受体的相互作用。

常用试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化剂。

相似化合物的比较

冠菌素由于其双组分结构及其模拟茉莉酸的能力而独一无二。类似的化合物包括:

茉莉酸甲酯: 一种具有类似信号功能的植物激素。

冠菌酸: 冠菌素的组分之一,它本身也具有生物活性。

冠菌胺酸: 冠菌素的另一个组分,有助于其整体活性.

冠菌素因其结合的结构而脱颖而出,这增强了其比其单个组分或其他类似化合物更有效地操纵植物激素信号的能力。

生物活性

Coronatine is a phytotoxin produced by the bacterial pathogen Pseudomonas syringae, which mimics the plant hormone jasmonic acid (JA). This compound plays a significant role in plant-pathogen interactions, particularly in suppressing plant immunity and facilitating bacterial virulence. This article explores the biological activity of coronatine, focusing on its mechanisms of action, effects on plant physiology, and implications for agricultural practices.

Coronatine exerts its biological effects primarily through its interaction with plant signaling pathways. It mimics JA, binding to the CORONATINE INSENSITIVE 1 (COI1) receptor, which activates JA signaling pathways. However, coronatine also has unique effects that distinguish it from natural jasmonates.

- Inhibition of Stomatal Closure : Coronatine inhibits stomatal closure induced by abscisic acid (ABA) and flg22, a peptide derived from flagellin. This inhibition is mediated through the suppression of reactive oxygen species (ROS) production by NADPH oxidases in guard cells. Notably, it does not affect stomatal closure induced by salicylic acid (SA), which operates via peroxidases .

- Manipulation of Redox Signaling : Recent studies indicate that coronatine manipulates host redox signaling by reducing glutathione levels, a critical antioxidant involved in immune responses. This reduction prevents the activation of NPR1, a master regulator of SA-responsive immune genes, thereby enhancing pathogen virulence .

- Regulation of Gene Expression : Coronatine activates specific NAC transcription factors (ANAC019, ANAC055, and ANAC072) that inhibit SA accumulation and promote stomatal reopening, facilitating bacterial entry into plant tissues. This action underscores coronatine's role in modulating both local and systemic plant defense mechanisms .

Effects on Plant Physiology

Coronatine's influence extends beyond immune suppression; it also affects various physiological processes in plants:

- Lignin Accumulation : Research has shown that coronatine can enhance lignin accumulation in maize, affecting cell wall thickening during internode elongation. This process is crucial for plant structural integrity and resistance to bending .

- Circadian Clock Regulation : Coronatine has been found to have a stronger effect than natural jasmonates on regulating the circadian clock in Arabidopsis thaliana, suggesting its potential role in synchronizing plant physiological processes with environmental cues .

Case Studies

Several studies have highlighted the biological activity of coronatine:

- Stomatal Response Study : A study demonstrated that coronatine significantly inhibited stomatal closure in response to ABA and flg22 while failing to do so when SA was applied. This indicates a specific targeting mechanism that allows Pseudomonas syringae to exploit host defenses effectively .

- Virulence Mechanism Investigation : Another investigation revealed that coronatine promotes virulence by hijacking host redox signaling pathways. By manipulating glutathione levels, it effectively suppresses immune responses, allowing for enhanced bacterial proliferation within host tissues .

Summary Table of Biological Activities

属性

IUPAC Name |

(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBNISRFNDECK-CZSBRECXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977826 | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62251-96-1 | |

| Record name | Coronatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coronatine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。